Benzyl(chloro)diphenylsilane
Description
Benzyl(chloro)diphenylsilane, also known as methyldiphenylchlorosilane or phenyldichloro(methyl)silane , is an organosilicon compound with the molecular formula C₁₃H₁₃ClSi and a molar mass of 232.78 g/mol . Structurally, it features a silicon atom bonded to a methyl group, two phenyl groups, and a chlorine atom. This compound is part of the chlorosilane family, which is widely used in organic synthesis, polymer chemistry, and surface modification due to its reactivity at the silicon-chlorine bond.
Key applications include its role as a precursor for silyl ethers, protective groups in organic reactions, and intermediates in silicone polymer synthesis. Its stability and reactivity are influenced by the electron-withdrawing phenyl groups and the electrophilic silicon center .
Properties
CAS No. |
18670-77-4 |
|---|---|
Molecular Formula |
C19H17ClSi |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
benzyl-chloro-diphenylsilane |
InChI |
InChI=1S/C19H17ClSi/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2 |
InChI Key |
QWWOUNVOKDHORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(chloro)diphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with benzyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. Another method involves the hydrosilylation of benzyl chloride with diphenylsilane in the presence of a platinum catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are carried out in specialized reactors designed to handle the exothermic nature of the process. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl(chloro)diphenylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols, amines, or thiols.
Reduction Reactions: The compound can be reduced to form benzyl(diphenyl)silane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Major Products Formed:
Substitution: Benzyl(diphenyl)silanol, benzyl(diphenyl)silamine.
Reduction: Benzyl(diphenyl)silane.
Oxidation: Benzyl(diphenyl)silanol, siloxanes.
Scientific Research Applications
Benzyl(chloro)diphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various silicon-containing compounds. It also serves as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty polymers and as a coupling agent in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of benzyl(chloro)diphenylsilane involves its ability to form stable bonds with various nucleophiles. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Organosilicon Compounds
Reactivity and Functional Group Influence
- Chlorine Substituent : The Si–Cl bond in this compound is highly electrophilic, enabling nucleophilic substitution reactions with alcohols, amines, or Grignard reagents. This contrasts with benzylchlorodimethylsilane , where the smaller methyl groups increase steric accessibility, enhancing reaction rates .
- Phenyl Groups : The electron-withdrawing phenyl groups in this compound stabilize the silicon center, reducing hydrolysis rates compared to chloro(hexyl)methyl(phenyl)silane , which has a hydrophobic hexyl chain but lacks aromatic stabilization .
Thermal and Chemical Stability
- The diphenyl groups in this compound provide superior thermal stability (>300°C) compared to chloro(dimethyl)(phenylethynyl)silane , which degrades at lower temperatures due to the reactive ethynyl group .
- Triethoxysilanes like (4-chlorophenyl)triethoxysilane exhibit lower stability in acidic conditions but are preferred for sol-gel applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
